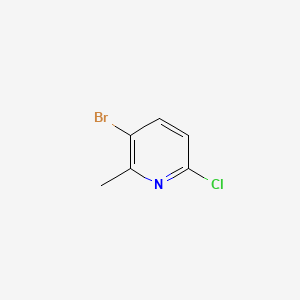

3-Bromo-6-chloro-2-methylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-6-chloro-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN/c1-4-5(7)2-3-6(8)9-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTFBHJWQTDQBEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90919672 | |

| Record name | 3-Bromo-6-chloro-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90919672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132606-40-7, 915402-29-8 | |

| Record name | 3-Bromo-6-chloro-2-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132606-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-6-chloro-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90919672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine, 3-bromo-6-chloro-2-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.079 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Versatile Halogenated Pyridine Building Block

An In-Depth Technical Guide to 3-Bromo-6-chloro-2-methylpyridine

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with this compound. It moves beyond a simple data sheet to provide in-depth insights into its synthesis, properties, reactivity, and applications, grounded in established scientific principles.

This compound is a di-halogenated pyridine derivative that has emerged as a critical intermediate in the synthesis of complex organic molecules. Its strategic placement of bromine, chlorine, and methyl groups on the pyridine ring offers distinct points for sequential and selective functionalization. This structural feature makes it an invaluable building block in the development of new agrochemicals and active pharmaceutical ingredients (APIs), particularly in oncology and central nervous system (CNS) disorders.[1] This document provides a detailed exploration of its chemical identity, synthesis, reactivity, and safe handling protocols.

Core Chemical Identity and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are foundational to its successful application in synthesis.

Chemical Identifiers

A compound is defined by its unique identifiers, which ensure unambiguous communication in research and commerce.

| Identifier | Value |

| CAS Number | 132606-40-7[2][3][4][5] |

| IUPAC Name | This compound[3] |

| Synonyms | 5-Bromo-2-chloro-6-picoline, 3-Bromo-6-chloro-2-picoline[2][4] |

| Molecular Formula | C₆H₅BrClN[2][3][5] |

| Molecular Weight | 206.47 g/mol [2][3][5] |

| InChIKey | DTFBHJWQTDQBEM-UHFFFAOYSA-N[3] |

| SMILES | CC1=NC(Cl)=CC=C1Br[2] |

Physicochemical Data

The physical properties dictate the conditions required for handling, storage, and reaction setup.

| Property | Value | Source(s) |

| Appearance | White or colorless to light yellow powder, lump, or clear liquid | |

| Melting Point | 47 °C | |

| Boiling Point | 84 °C @ 2 mmHg 220.6 °C @ 760 mmHg | [4] |

| Density | 1.624 g/cm³ | [4] |

| Purity | Typically >97.0% (GC) | |

| Storage | Refrigerated (0-10°C) under an inert atmosphere |

Synthesis Protocol and Mechanistic Considerations

The synthesis of this compound can be achieved through a modified Sandmeyer-type reaction from a commercially available precursor. The choice of reagents and conditions is critical for achieving high yield and purity.

Recommended Synthetic Protocol

A reliable method involves the diazotization of an aminopyridine followed by a copper-catalyzed chloro-de-diazotization.[6]

Starting Material: 2-Amino-5-bromo-6-methylpyridine Key Reagents: Sodium Nitrite (NaNO₂), Pyridine Hydrochloride, Cuprous Chloride (CuCl), Hydrochloric Acid (HCl) Solvent: Dichloromethane (DCM)

Step-by-Step Procedure: [6]

-

Vessel Preparation: To a 2L three-necked round-bottom flask, add dichloromethane (900 mL).

-

Reagent Addition: Add 2-amino-5-bromo-6-methylpyridine (74.23 g, 0.39 mol), pyridine hydrochloride (139 g, 1.2 mol), sodium nitrite (83.26 g, 1.2 mol), and cuprous chloride (3.76 g, 0.038 mol).

-

Scientist's Insight: Cuprous chloride is the catalyst for the Sandmeyer reaction, facilitating the displacement of the diazonium group with chloride. Pyridine hydrochloride acts as a source of both acid and chloride ions, ensuring the reaction medium is suitable for diazotization.

-

-

Cooling: Cool the reaction mixture to 0-10 °C using an ice-water bath. Maintaining a low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt intermediate.

-

Initiation: Slowly add concentrated hydrochloric acid (4.5 mL). Stir the mixture at 0-10 °C for 30 minutes.

-

Work-up: Upon reaction completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (400 mL) to neutralize the excess acid.

-

Extraction: Separate the organic and aqueous layers. Extract the aqueous layer with an additional portion of dichloromethane (100 mL) to recover any dissolved product.

-

Isolation: Combine the organic layers and concentrate them to dryness using a rotary evaporator.

-

Purification: Add hexane (750 mL) to the residue and stir. The product will precipitate as a solid. Collect the solid by filtration, wash with fresh hexane, and dry to afford the pure this compound.[6]

Synthesis Workflow Diagram

Caption: Synthetic pathway for this compound.

Reactivity and Applications in Modern Synthesis

The true value of this compound lies in the differential reactivity of its two halogen atoms. This allows for selective, stepwise functionalization, a highly desirable trait in multi-step synthesis.

Core Reactivity Principles

-

Cross-Coupling Reactions: The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck). This allows for selective substitution at the 3-position while leaving the 6-chloro group intact for subsequent transformations.[1]

-

Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the 6-position is activated towards SₙAr by the electron-withdrawing nitrogen atom in the pyridine ring. It can be displaced by various nucleophiles (e.g., amines, alkoxides) under appropriate conditions.[4]

This dual reactivity profile makes it a versatile precursor for creating diverse molecular libraries for high-throughput screening.[1]

Key Industrial Applications

-

Pharmaceuticals: It serves as a key intermediate in synthesizing APIs. Its structure is a scaffold for developing drugs targeting a range of conditions, from infections to cardiovascular diseases.[4][7]

-

Agrochemicals: It is a fundamental building block for modern pesticides and herbicides, where the final molecular structure is tailored for specific biological activity and crop safety.[4][7]

-

Fine Chemicals: The compound is also used in the manufacturing of specialty dyes, flavors, and fragrances.[4][7]

Role as a Synthetic Intermediate Diagram

Caption: Reactivity pathways of this compound.

Safety, Handling, and Storage

Proper handling of halogenated intermediates is paramount for laboratory safety.

Hazard Identification

Based on available safety data for this and structurally similar compounds, the primary hazards are:

-

H315: Causes skin irritation.[8]

-

H319: Causes serious eye irritation.[8]

-

H335: May cause respiratory irritation.[8]

-

H302: Harmful if swallowed.[9]

Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale |

| Eye/Face | Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles. | Prevents eye contact and serious irritation.[9][10] |

| Hand | Chemical-resistant gloves (e.g., nitrile) inspected prior to use. | Prevents skin contact and irritation.[9] |

| Body | Laboratory coat. | Protects skin and personal clothing from splashes. |

| Respiratory | Use only in a well-ventilated area or under a chemical fume hood. | Avoids inhalation of dust or vapors, preventing respiratory tract irritation.[10][11] |

Handling and Storage Procedures

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols.[9][11] Wash hands thoroughly after handling.[9]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] The compound should be stored under an inert gas as it may be air-sensitive.

Conclusion

This compound (CAS: 132606-40-7) is a high-value synthetic intermediate whose utility is derived from its unique, di-halogenated structure. The differential reactivity of the bromine and chlorine substituents provides chemists with a powerful tool for the selective and controlled construction of complex molecular architectures. A thorough understanding of its properties, synthetic routes, and safety protocols, as outlined in this guide, is essential for leveraging its full potential in pharmaceutical, agrochemical, and fine chemical research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | CAS 132606-40-7 [matrix-fine-chemicals.com]

- 4. innospk.com [innospk.com]

- 5. scbt.com [scbt.com]

- 6. This compound | 132606-40-7 [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. chemical-label.com [chemical-label.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-6-chloro-2-methylpyridine

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 3-bromo-6-chloro-2-methylpyridine (CAS No: 132606-40-7), a key halogenated pyridine derivative. This document is intended for researchers, scientists, and professionals in the fields of drug development, agrochemicals, and fine chemical synthesis. The guide delves into the structural, physical, and chemical characteristics of this versatile intermediate, offering insights into its reactivity, stability, and handling. The information presented herein is curated from authoritative sources to ensure technical accuracy and support the practical application of this compound in various synthetic endeavors.

Introduction: The Strategic Importance of this compound in Modern Synthesis

This compound, also known by synonyms such as 5-Bromo-2-chloro-6-methylpyridine and 3-Bromo-6-chloro-2-picoline, has emerged as a pivotal building block in contemporary organic synthesis.[1] Its unique molecular architecture, featuring a pyridine core functionalized with a methyl group and two distinct halogen atoms (bromine and chlorine), offers a rich platform for a wide array of chemical transformations. The differential reactivity of the C-Br and C-Cl bonds allows for selective and sequential functionalization, a highly desirable trait in the construction of complex molecular frameworks.[2][3]

The strategic placement of these functional groups makes this compound an invaluable intermediate in the synthesis of active pharmaceutical ingredients (APIs), advanced pesticide formulations, and specialty chemicals like dyes and fragrances.[1][4] In the pharmaceutical industry, the pyridine scaffold is a well-established privileged structure, present in numerous FDA-approved drugs.[5] The ability to precisely modify the pyridine ring through intermediates like this compound is therefore of paramount importance in drug discovery and development. This guide aims to provide a detailed understanding of its fundamental physicochemical properties, which are critical for its effective utilization in these demanding applications.

Molecular Structure and Identification

A thorough understanding of the molecular structure is fundamental to predicting and interpreting the chemical behavior of this compound.

Chemical Structure and Nomenclature

The systematic IUPAC name for this compound is this compound.[6] The structure consists of a pyridine ring with a methyl group at the 2-position, a bromine atom at the 3-position, and a chlorine atom at the 6-position.

References

3-Bromo-6-chloro-2-methylpyridine molecular structure and weight

An In-depth Technical Guide to 3-Bromo-6-chloro-2-methylpyridine

Introduction

In the landscape of modern chemical synthesis, this compound (CAS No: 132606-40-7) emerges as a pivotal heterocyclic building block.[1] Its unique substitution pattern, featuring both bromine and chlorine atoms on the pyridine ring, offers a versatile platform for synthetic chemists, particularly within the pharmaceutical and agrochemical industries.[1][2] This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis, reactivity, and applications, with a focus on its role in drug discovery and development. The presence of multiple reactive sites allows for selective and sequential functionalization, making it an invaluable intermediate in the construction of complex molecular architectures.[2][3]

Molecular Structure and Physicochemical Properties

The strategic placement of a methyl group and two different halogen atoms on the pyridine core defines the chemical personality of this compound.

Molecular Structure

The structure consists of a pyridine ring substituted at the 2-position with a methyl group, at the 3-position with a bromine atom, and at the 6-position with a chlorine atom.

Caption: 2D Molecular Structure of this compound.

Physicochemical Data Summary

The key properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 132606-40-7 | [4][5][6] |

| Molecular Formula | C₆H₅BrClN | [1][4][5] |

| Molecular Weight | 206.47 g/mol | [4][5][7] |

| IUPAC Name | This compound | [6] |

| Synonyms | 5-Bromo-2-chloro-6-methylpyridine, 3-Bromo-6-chloro-2-picoline | [1][4] |

| Appearance | Yellow liquid or light yellow crystalline solid | [1][8] |

| Boiling Point | 220.6°C at 760 mmHg | [1] |

| Density | 1.624 g/cm³ | [1] |

| Flash Point | 87.2°C | [1] |

| SMILES | CC1=NC(Cl)=CC=C1Br | [4] |

Synthesis of this compound

A common and efficient synthetic route to this compound starts from the readily available 2-amino-5-bromo-6-methylpyridine. The synthesis involves a diazotization reaction followed by a Sandmeyer reaction to introduce the chloro group.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from 2-amino-5-bromo-6-methylpyridine.[8]

Materials:

-

2-Amino-5-bromo-6-methylpyridine

-

Dichloromethane (DCM)

-

Pyridine hydrochloride

-

Sodium nitrite (NaNO₂)

-

Cuprous chloride (CuCl)

-

Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Hexane

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a three-necked round-bottomed flask, add dichloromethane, 2-amino-5-bromo-6-methylpyridine, pyridine hydrochloride, sodium nitrite, and cuprous chloride.[8]

-

Cooling: Cool the reaction mixture to 0-10°C using an ice-water bath.[8]

-

Acid Addition: Slowly add hydrochloric acid while maintaining the temperature between 0-10°C. Stir the mixture for 30 minutes.[8]

-

Quenching: Upon completion of the reaction (monitored by TLC or GC), quench the reaction by carefully adding saturated aqueous sodium bicarbonate until the effervescence ceases.[8]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer with dichloromethane.[8]

-

Drying and Concentration: Combine all organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[8]

-

Purification: Add hexane to the residue and stir. The product will crystallize. Collect the solid by filtration, wash with cold hexane, and dry to afford pure this compound.[8]

Spectroscopic Characterization

The structural elucidation of this compound and its reaction products relies on standard spectroscopic techniques. While a comprehensive set of published spectra for this specific isomer can be limited, data for analogous compounds are available and serve as a reference.[3][9] Key analytical methods include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for confirming the substitution pattern on the pyridine ring.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: Helps in identifying the characteristic vibrational frequencies of the functional groups present in the molecule.[9]

Reactivity and Applications in Drug Development

The utility of this compound in organic synthesis, particularly in drug discovery, stems from the differential reactivity of its halogen substituents.

Chemical Reactivity

The bromine and chlorine atoms on the pyridine ring are susceptible to various transformations, most notably metal-catalyzed cross-coupling reactions. Generally, the C-Br bond is more reactive than the C-Cl bond in reactions like Suzuki, Stille, and Buchwald-Hartwig couplings.[2][10] This reactivity difference allows for selective, stepwise functionalization of the molecule, enabling the synthesis of complex, polysubstituted pyridine derivatives. The methyl group can also be a site for further chemical modification, such as oxidation.[3]

Role as a Pharmaceutical Intermediate

Pyridine and its derivatives are considered "privileged scaffolds" in medicinal chemistry, as they are present in numerous natural products and FDA-approved drugs.[11] this compound serves as a versatile starting material for the synthesis of novel Active Pharmaceutical Ingredients (APIs).[1][3] Its ability to undergo selective cross-coupling reactions makes it an ideal building block for creating libraries of compounds for high-throughput screening in drug discovery programs.[3][10] This compound and its derivatives are utilized in the development of therapeutics for various diseases.[1]

Safety and Handling

As with any halogenated organic compound, proper safety precautions must be observed when handling this compound.

Hazard Identification

Based on aggregated GHS data, related isomers like 3-bromo-2-chloro-6-methylpyridine are classified with the following hazards:

-

Acute Toxicity, Oral: Toxic if swallowed.[7]

-

Skin Corrosion/Irritation: Causes skin irritation.[7]

-

Serious Eye Damage/Eye Irritation: Causes serious eye damage.[7]

Handling and Storage Recommendations

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed and protected from light.[1]

Conclusion

This compound is a high-value chemical intermediate with significant applications in the pharmaceutical and fine chemical industries.[1] Its well-defined molecular structure, characterized by multiple, differentially reactive sites, provides a robust platform for the synthesis of complex heterocyclic compounds. A clear understanding of its properties, synthesis, and reactivity is essential for researchers and scientists aiming to leverage this versatile building block in drug discovery and materials science.

References

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. chemscene.com [chemscene.com]

- 5. scbt.com [scbt.com]

- 6. This compound | CAS 132606-40-7 [matrix-fine-chemicals.com]

- 7. 3-Bromo-2-chloro-6-methylpyridine | C6H5BrClN | CID 2734418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 132606-40-7 [chemicalbook.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

solubility of 3-Bromo-6-chloro-2-methylpyridine in organic solvents

An In-depth Technical Guide to the Solubility of 3-Bromo-6-chloro-2-methylpyridine in Organic Solvents

Abstract

This compound is a pivotal heterocyclic intermediate, extensively utilized in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1] Its reactivity and utility are intrinsically linked to its behavior in solution. This technical guide provides a comprehensive analysis of the solubility of this compound in various organic solvents. We will explore the underlying physicochemical principles governing its solubility, offer predictive insights, and detail robust experimental protocols for empirical determination. This document is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of this compound's solution characteristics to optimize reaction conditions, purification processes, and product formulation.

Physicochemical Profile of this compound

A molecule's solubility is dictated by its structure and physical properties. The key characteristics of this compound (CAS No: 132606-40-7) are summarized below.

| Property | Value | Significance for Solubility |

| Molecular Formula | C₆H₅BrClN[1][2][3] | Indicates a compact, substituted aromatic structure. |

| Molecular Weight | 206.47 g/mol [1][2][3] | A moderate molecular size, generally favorable for solubility. |

| Appearance | White to light yellow powder, lump, or yellow liquid[1] | Physical state can vary; may exist as a low-melting solid. |

| Boiling Point | 220.6°C at 760 mmHg[1] | High boiling point suggests significant intermolecular forces. |

| Density | 1.624 g/cm³[1] | Denser than many common organic solvents. |

| LogP (Octanol/Water) | 2.81[2] | A positive LogP value indicates a preference for lipophilic (non-polar) environments over aqueous ones, predicting good solubility in organic solvents. |

| Topological Polar Surface Area (TPSA) | 12.89 Ų[2] | This very low TPSA suggests weak polar interactions, reinforcing the prediction of poor water solubility but favorable solubility in less polar organic media. |

| Hydrogen Bond Acceptors | 1 (Pyridine Nitrogen)[2] | Can accept a hydrogen bond, allowing for interaction with protic solvents. |

| Hydrogen Bond Donors | 0[2] | Cannot donate hydrogen bonds, limiting its interaction with certain solvents. |

Expert Analysis: The molecular structure is key. The pyridine ring, with its nitrogen atom, introduces a polar, basic site capable of dipole-dipole interactions and acting as a hydrogen bond acceptor.[4] However, this is counterbalanced by the non-polar methyl group and the two bulky, electron-withdrawing halogen atoms (Bromo- and Chloro-), which increase the molecule's lipophilicity and van der Waals surface area. The high LogP and low TPSA values strongly predict that this compound will be readily soluble in a broad range of non-polar to moderately polar organic solvents, with limited solubility in highly polar, protic solvents like water.

Theoretical Framework: The Science of "Like Dissolves Like"

The principle of "like dissolves like" is the cornerstone of solubility prediction.[5][6][7] Dissolution is an energetic process where solute-solute and solvent-solvent interactions are broken and replaced by new solute-solvent interactions. A favorable dissolution process occurs when the new interactions are energetically similar to or stronger than the ones broken.

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents primarily exhibit weak van der Waals dispersion forces. They will effectively solvate the non-polar regions of this compound, making good solubility likely.[8]

-

Polar Aprotic Solvents (e.g., Dichloromethane, THF, Acetone): These solvents possess permanent dipoles but do not have acidic protons for hydrogen bonding. They are excellent candidates for dissolving our target compound, as their dipoles can interact favorably with the polar C-X and pyridine ring bonds without the high energetic cost of disrupting a strong hydrogen-bonding network.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents feature both a dipole and a hydrogen-bond-donating group (-OH). They can interact with the pyridine nitrogen via hydrogen bonding. Solubility is expected to be good, though perhaps slightly less than in polar aprotic solvents, as the solvent's own strong hydrogen-bonding network must be disrupted.

The interplay of these forces dictates the compound's solubility profile across different solvent classes.

Caption: Intermolecular forces driving solubility.

Predictive Solubility Analysis

Based on the theoretical principles and physicochemical properties, we can predict the solubility of this compound in common laboratory solvents.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene, Benzene | Moderate to High | Favorable van der Waals interactions with the lipophilic parts of the molecule dominate.[8] |

| Halogenated | Dichloromethane (DCM), Chloroform | Very High | Excellent match of polarity; strong dipole-dipole interactions. DCM is noted as a solvent in its synthesis.[9] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High | Moderate polarity and ability to interact with the pyridine ring make these effective solvents. |

| Esters | Ethyl Acetate | High | Good balance of polar (carbonyl) and non-polar (alkyl) regions to solvate the molecule effectively. |

| Ketones | Acetone | High | Strong polar aprotic character allows for effective solvation. |

| Alcohols (Protic) | Methanol, Ethanol, Isopropanol | Moderate to High | Capable of hydrogen bonding with the pyridine nitrogen, but the solvent's own H-bonding network offers some resistance. |

| Highly Polar Aprotic | DMSO, DMF | High | Strong dipoles make them powerful solvents for a wide range of compounds, including this one. |

| Highly Polar Protic | Water | Very Low | The molecule's large non-polar surface area and lack of H-bond donating groups lead to poor hydration. |

Experimental Protocol for Quantitative Solubility Determination

While predictions are valuable, empirical data is essential for process design. The isothermal shake-flask method is a reliable standard for determining solubility.[5]

Objective: To accurately measure the equilibrium solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25°C).

Materials:

-

This compound (≥98% purity)

-

Solvent of choice (HPLC grade)

-

Scintillation vials or flasks with screw caps

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical instrument (e.g., HPLC-UV, GC-FID)

Methodology:

-

Preparation of Stock Standards: Prepare a series of standard solutions of known concentrations of the compound in the chosen solvent to create a calibration curve.

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 5 mL) of the solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials tightly and place them in a shaker set to a constant temperature (e.g., 25°C). Agitate for a minimum of 24 hours to ensure equilibrium is reached.[5]

-

Phase Separation: After equilibration, let the vials stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial to remove all undissolved micro-particles.

-

Dilution: Accurately dilute the filtered, saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Analysis: Analyze the diluted sample using the calibrated analytical method (e.g., HPLC) to determine the precise concentration.

-

Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor. Express the result in units such as mg/mL or mol/L.

Caption: Workflow for the Shake-Flask Solubility Measurement.

Safety and Handling Precautions

As a laboratory chemical, this compound requires careful handling.

-

Hazards: The compound is classified as harmful if swallowed and causes skin and serious eye irritation or damage.[10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[11][12]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation. Avoid generating dust. Wash hands thoroughly after handling.[12][13]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[1]

Conclusion

This compound is a lipophilic, moderately polar compound. Its physicochemical properties, particularly its high LogP and low TPSA, indicate excellent solubility in a wide array of common organic solvents, especially polar aprotic and halogenated types like dichloromethane, THF, and ethyl acetate. Moderate solubility is expected in alcohols and non-polar hydrocarbons, while solubility in water is negligible. For critical applications in research and development, the predictive analysis presented herein should be validated by robust experimental methods, such as the detailed shake-flask protocol. A thorough understanding of these solubility characteristics is fundamental to harnessing the full synthetic potential of this versatile building block.

References

- 1. innospk.com [innospk.com]

- 2. chemscene.com [chemscene.com]

- 3. scbt.com [scbt.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.ws [chem.ws]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. This compound | 132606-40-7 [chemicalbook.com]

- 10. 3-Bromo-2-chloro-6-methylpyridine | C6H5BrClN | CID 2734418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. tcichemicals.com [tcichemicals.com]

3-Bromo-6-chloro-2-methylpyridine safety data sheet and handling

An In-Depth Technical Guide to the Safe Handling of 3-Bromo-6-chloro-2-methylpyridine

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the safety protocols and handling procedures for this compound (CAS No. 132606-40-7). Designed for researchers, scientists, and drug development professionals, this document moves beyond standard safety data sheets to provide in-depth, field-proven insights grounded in chemical principles. Our objective is to empower laboratory personnel with the knowledge to mitigate risks, ensure experimental integrity, and maintain a safe working environment.

Compound Profile and Strategic Importance

This compound, also known as 5-Bromo-2-chloro-6-picoline, is a halogenated pyridine derivative.[1][2] Its molecular structure, featuring reactive bromine and chlorine atoms, makes it a highly versatile intermediate in organic synthesis.[2] It serves as a critical building block in the production of pharmaceuticals and advanced agrochemicals.[2] The strategic placement of its functional groups allows for selective modification, making it invaluable in the synthesis of complex molecular targets. However, the same reactivity that makes this compound useful also necessitates stringent safety and handling protocols.

Key Physicochemical Data:

| Property | Value | Source |

| Molecular Formula | C₆H₅BrClN | [1][3] |

| Molecular Weight | 206.47 g/mol | [1][4] |

| Appearance | Yellow liquid or light yellow crystalline solid | [2][5] |

| Boiling Point | 220.6°C at 760 mmHg | [2] |

| Melting Point | 80-84°C / 2mm | [5] |

| Density | 1.624 g/cm³ | [2] |

Hazard Analysis and GHS Classification

Understanding the intrinsic hazards of this compound is the foundation of safe handling. The compound is classified under the Globally Harmonized System (GHS) with multiple hazard statements that point to its potential to cause significant harm upon improper exposure.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[6] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[7][8] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[7] |

| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation.[7][8] |

The irritant properties of this compound are likely due to its ability to react with moisture on skin, eyes, and mucous membranes, potentially forming hydrobromic and hydrochloric acid, leading to chemical burns and inflammation. The respiratory irritation underscores the necessity of handling it in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of dust or vapors.[9]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with engineering controls and supplemented by appropriate PPE, is critical.

-

Primary Engineering Control: All handling of this compound, including weighing, transferring, and addition to reaction vessels, must be conducted within a certified chemical fume hood.[10] This provides a contained workspace and protects the user from inhaling potentially harmful dust or vapors.[6]

-

Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is not merely a checklist item but a critical risk-assessment-based decision.

| Protection Type | Specification | Rationale and Standards |

| Eye and Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield. | Protects against splashes and airborne particles. Must conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[10][11] |

| Skin Protection | Chemical-impermeable gloves (e.g., Nitrile or Neoprene). A flame-resistant lab coat. | Gloves must be inspected before use and removed carefully to avoid contamination.[6] A lab coat protects against accidental skin contact. |

| Respiratory Protection | A NIOSH/MSHA-approved respirator is required if exposure limits are exceeded or if working outside a fume hood. | A full-face respirator may be necessary if irritation symptoms occur.[10][12] |

Standard Operating Procedure: From Receipt to Disposal

The following workflow provides a systematic approach to safely managing this compound throughout its lifecycle in the laboratory.

Caption: Safe Handling Workflow for this compound.

Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[9][13] It should be kept away from strong oxidizing agents, as these can lead to vigorous, potentially explosive reactions.[9]

Emergency Response Protocols

Preparedness is key to mitigating the impact of an accidental release or exposure.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[12][14] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6][9] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[6][12] |

Spill Management

The response to a spill should be dictated by its size and location.

Caption: Decision Tree for Spill Response.

For any spill, avoid generating dust.[6][9] Ensure adequate ventilation and eliminate all ignition sources.[12] Prevent the spilled material from entering drains or waterways, as its ecological effects are not fully known.[6][9]

Waste Disposal and Environmental Considerations

Chemical waste generators are responsible for the proper classification and disposal of their waste.

-

Waste Segregation: All waste containing this compound, including contaminated absorbents and disposable PPE, must be collected in a designated, labeled, and sealed container for halogenated organic waste.

-

Disposal: Disposal must be conducted through a licensed and approved waste disposal company.[6] This material should not be disposed of in regular trash or poured down the drain.[15]

-

Ecological Information: While comprehensive ecological data is not available, it is prudent to assume that the compound is harmful to aquatic life and to prevent its release into the environment.[6][9]

Toxicological Profile

The toxicological properties of this compound have not been fully investigated.[6][9] The available data indicates acute oral toxicity and significant irritation to the skin, eyes, and respiratory system.[7] No information is available regarding its potential for carcinogenicity, mutagenicity, or reproductive toxicity.[6] Given the lack of comprehensive data, it is essential to treat this compound with a high degree of caution and to minimize all potential exposures.

References

- 1. chemscene.com [chemscene.com]

- 2. innospk.com [innospk.com]

- 3. scbt.com [scbt.com]

- 4. 3-Bromo-2-chloro-6-methylpyridine | C6H5BrClN | CID 2734418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 132606-40-7 [chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. chemical-label.com [chemical-label.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]

- 12. echemi.com [echemi.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. echemi.com [echemi.com]

- 15. jubilantingrevia.com [jubilantingrevia.com]

An In-depth Technical Guide to the Spectroscopic Data of 3-Bromo-6-chloro-2-methylpyridine

Prepared by: Gemini, Senior Application Scientist

Introduction

3-Bromo-6-chloro-2-methylpyridine is a halogenated pyridine derivative that serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its specific arrangement of bromo, chloro, and methyl substituents on the pyridine ring dictates its reactivity and makes it a versatile building block.[1] Accurate structural confirmation and purity assessment are paramount in its application, necessitating a thorough analysis using modern spectroscopic techniques. This guide provides a detailed examination of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound, offering insights for researchers, scientists, and professionals in drug development.

Molecular Structure and Spectroscopic Implications

The structure of this compound (CAS Number: 185017-72-5) features a pyridine ring substituted at the 2, 3, and 6 positions.[3][4] This substitution pattern results in a unique electronic environment for each remaining proton and carbon atom, leading to a distinct and predictable spectroscopic fingerprint.

-

¹H NMR: The two aromatic protons are in different chemical environments and are expected to appear as distinct signals, likely showing coupling to each other. The methyl group protons will appear as a singlet.

-

¹³C NMR: Six distinct signals are expected, corresponding to the five carbons of the pyridine ring and the one carbon of the methyl group. The chemical shifts will be influenced by the electronegativity of the nitrogen and halogen substituents.

-

IR Spectroscopy: The spectrum will be characterized by vibrations corresponding to the aromatic C-H bonds, C=C and C=N ring stretching, C-Cl, and C-Br bonds, as well as vibrations from the methyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structural verification.

¹H NMR Spectroscopic Data

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Aromatic H | Value not available | Doublet | Value not available |

| Aromatic H | Value not available | Doublet | Value not available |

| Methyl (CH₃) | Value not available | Singlet | Not Applicable |

Note: Specific chemical shift and coupling constant values for this compound were not found in the provided search results. The table represents the expected splitting pattern based on the molecular structure. ChemicalBook indicates the availability of a ¹H NMR spectrum for a similar compound, this compound with CAS 132606-40-7, but the actual spectral data is not displayed.[5]

¹³C NMR Spectroscopic Data

The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

| Signal Assignment | Chemical Shift (δ) ppm |

| Pyridine Ring Carbons (5 signals) | Values not available |

| Methyl Carbon (CH₃) | Values not available |

Note: Specific chemical shift values for this compound were not found in the provided search results. The table indicates the expected number of signals.

Experimental Protocol for NMR Data Acquisition

This protocol outlines a standard procedure for obtaining high-quality NMR spectra of a solid sample like this compound.

1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of this compound. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required. d. Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup and Data Acquisition: a. Insert the NMR tube into the spectrometer's probe. b. Tune and match the probe for the desired nucleus (¹H or ¹³C). c. Shim the magnetic field to achieve optimal homogeneity and resolution. d. Set acquisition parameters for ¹H NMR (e.g., 400 MHz, 16 scans, 1-2 second relaxation delay). e. Set acquisition parameters for ¹³C NMR (e.g., 100 MHz, 1024 scans, 2-5 second relaxation delay) with proton decoupling.

3. Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Phase correct the resulting spectrum. c. Calibrate the chemical shift axis using the solvent residual peak or the TMS signal (0.00 ppm). d. Integrate the signals in the ¹H spectrum to determine proton ratios.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to molecular vibrations.

IR Spectroscopic Data

The IR spectrum of this compound will display characteristic absorption bands.

| Frequency Range (cm⁻¹) | Vibration Type | Intensity |

| 3100-3000 | Aromatic C-H Stretch | Medium-Weak |

| 2980-2850 | CH₃ Stretch | Medium-Weak |

| 1600-1450 | Aromatic C=C and C=N Ring Stretch | Strong-Medium |

| 1470-1430 | CH₃ Bend | Medium |

| 850-750 | C-Cl Stretch | Strong |

| 700-500 | C-Br Stretch | Strong-Medium |

Note: Specific peak frequencies were not available in the search results. The data presented is based on typical ranges for the indicated functional groups. SpectraBase provides information that an ATR-IR spectrum exists for 3-Bromo-2-chloro-6-methylpyridine, but the peak data is not directly listed.[6][7]

Experimental Protocol for ATR-FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a convenient technique for analyzing solid samples.

1. Instrument Preparation: a. Ensure the ATR crystal (e.g., diamond) is clean. Clean with a suitable solvent like isopropanol if necessary. b. Record a background spectrum of the empty ATR stage. This will be subtracted from the sample spectrum.

2. Sample Analysis: a. Place a small amount of the solid this compound onto the ATR crystal. b. Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. c. Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

3. Data Processing: a. The instrument software will automatically perform a background subtraction. b. Identify and label the significant absorption peaks in the spectrum.

Integrated Spectroscopic Analysis Workflow

The combination of NMR and IR data provides a comprehensive and confirmatory analysis of the molecular structure.

Caption: Workflow for Spectroscopic Structure Verification.

Conclusion

The structural elucidation of this compound is reliably achieved through the synergistic use of NMR and IR spectroscopy. While specific, experimentally-derived spectra were not publicly available in the initial search, this guide outlines the expected spectral characteristics and provides robust, field-proven protocols for their acquisition and interpretation. These methodologies form a self-validating system for confirming the identity and purity of this important chemical intermediate, ensuring its suitability for applications in research and development.

References

- 1. innospk.com [innospk.com]

- 2. This compound | 132606-40-7 [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. 3-Bromo-2-chloro-6-methylpyridine 96 185017-72-5 [sigmaaldrich.com]

- 5. This compound(132606-40-7) 1H NMR spectrum [chemicalbook.com]

- 6. 3-Bromo-2-chloro-6-methylpyridine | C6H5BrClN | CID 2734418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. dev.spectrabase.com [dev.spectrabase.com]

Introduction: The Structural Significance of 3-Bromo-6-chloro-2-methylpyridine

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Bromo-6-chloro-2-methylpyridine

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for the structural elucidation and quality control of heterocyclic compounds. This document delves into the theoretical principles governing the spectrum, a detailed experimental protocol for its acquisition, and an in-depth interpretation of the spectral data.

This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science. The precise arrangement of its substituents—a methyl group, a bromine atom, and a chlorine atom—on the pyridine core dictates its chemical reactivity and biological activity. Unambiguous structural confirmation is therefore paramount. ¹H NMR spectroscopy serves as a primary, non-destructive technique for verifying the identity and purity of this molecule by providing detailed information about its electronic and molecular structure.

The pyridine ring contains two remaining aromatic protons. The chemical environment of these protons and the methyl group is uniquely influenced by the electronic effects of the adjacent substituents. This guide will explain how to predict and interpret the resulting NMR signals to confirm the compound's structure.

Theoretical Principles: Substituent Effects on the Pyridine Ring

The ¹H NMR spectrum of a substituted pyridine is governed by the interplay of inductive and resonance effects of its substituents, which modulate the electron density at each carbon atom and, consequently, the shielding of the attached protons.

-

Nitrogen Atom : The nitrogen atom in the pyridine ring is electronegative and inductively withdraws electron density, generally deshielding the α-protons (positions 2 and 6) and to a lesser extent, the γ-proton (position 4) compared to benzene protons.[1]

-

Methyl Group (at C-2) : The methyl group is an electron-donating group (EDG) through induction and hyperconjugation. Its presence at the C-2 position tends to increase electron density on the ring, causing a slight shielding (upfield shift) of the remaining ring protons.

-

Bromine (at C-3) : Halogens exhibit a dual electronic effect. Inductively, bromine is strongly electron-withdrawing, which deshields nearby protons. However, it is also capable of donating electron density into the π-system via resonance, which would be a shielding effect. For halogens, the inductive effect typically dominates, leading to a net deshielding of adjacent protons.

-

Chlorine (at C-6) : Similar to bromine, chlorine is an electronegative halogen that primarily exerts an electron-withdrawing inductive effect, deshielding protons in its vicinity.[2]

In this compound, the two remaining protons are at the C-4 and C-5 positions. Their chemical shifts will be a composite of these competing electronic influences.

Predicted ¹H NMR Spectrum and Data Interpretation

Based on the analysis of substituent effects and data from analogous compounds[3][4], a predicted ¹H NMR spectrum for this compound can be formulated. The molecule has two aromatic protons and one methyl group, leading to three distinct signals.

-

H-5 Proton : This proton is positioned between the bromine at C-3 and the chlorine at C-6. It experiences the electron-withdrawing inductive effects of both halogens, which would suggest a significant downfield shift.

-

H-4 Proton : This proton is adjacent to the bromine at C-3. It will also be deshielded, but likely to a lesser extent than H-5, which is influenced by two halogens.

-

Methyl Protons (C-2) : The methyl group protons will appear as a singlet in a region typical for methyl groups attached to an aromatic ring.

The two aromatic protons (H-4 and H-5) are adjacent and will exhibit spin-spin coupling, appearing as a pair of doublets. The magnitude of the coupling constant (J), typically around 8-9 Hz for ortho-coupling in pyridine rings, will be identical for both signals.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-5 | ~ 7.6 - 7.8 | Doublet (d) | ~ 8.0 - 9.0 | 1H |

| H-4 | ~ 7.2 - 7.4 | Doublet (d) | ~ 8.0 - 9.0 | 1H |

| -CH₃ | ~ 2.5 - 2.7 | Singlet (s) | N/A | 3H |

Note: These are estimated values. The actual spectrum should be acquired to obtain precise chemical shifts and coupling constants.

Experimental Protocol for Data Acquisition

This section provides a robust, self-validating protocol for acquiring a high-quality ¹H NMR spectrum.

4.1. Sample Preparation

-

Compound Purity : Ensure the sample of this compound is of high purity. Residual solvents from synthesis or purification can introduce extraneous peaks. If the compound is not volatile, dry it under high vacuum for several hours.

-

Solvent Selection : Deuterated chloroform (CDCl₃) is a suitable initial solvent due to its ability to dissolve a wide range of organic compounds.[5] If solubility is an issue, deuterated acetone ((CD₃)₂CO) or dimethyl sulfoxide (DMSO-d₆) can be used. Be aware that solvent choice can influence chemical shifts.[6][7]

-

Concentration : Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[8]

-

Transfer to NMR Tube : Transfer the solution into a clean, dry 5 mm NMR tube. If any particulate matter is present, filter the solution through a small cotton or glass wool plug in a Pasteur pipette.[5]

-

Internal Standard : For precise chemical shift referencing, although the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) is often sufficient, tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

4.2. NMR Instrument Setup and Data Acquisition

The following steps are based on a standard modern NMR spectrometer.[9][10]

-

Instrument Booking and Login : Reserve time on the spectrometer and log in to the acquisition software.

-

Sample Insertion : Carefully insert the NMR tube into a spinner turbine, ensuring the correct depth using a depth gauge. Insert the sample into the magnet.

-

Experiment Setup :

-

Load a standard 1D proton experiment parameter set.

-

Set the correct solvent for the field lock system (e.g., Chloroform-d).

-

-

Locking and Shimming :

-

Engage the field-frequency lock on the deuterium signal of the solvent.

-

Perform automated or manual shimming to optimize the magnetic field homogeneity. A well-shimmed instrument will produce sharp, symmetrical peaks.[10]

-

-

Tuning and Matching : For optimal sensitivity, tune and match the probe to the ¹H frequency.[11]

-

Acquisition Parameters :

-

Pulse Angle : Use a 30° or 45° flip angle to allow for a shorter relaxation delay.

-

Acquisition Time (at) : Set to 2-4 seconds.

-

Relaxation Delay (d1) : Set to 1-2 seconds.

-

Number of Scans (ns) : For a 5-10 mg sample, 8 to 16 scans should provide an excellent signal-to-noise ratio.

-

-

Acquisition : Start the acquisition.

4.3. Data Processing

-

Fourier Transform : The acquired Free Induction Decay (FID) is converted into the frequency-domain spectrum via a Fourier Transform.

-

Phase Correction : Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode with a flat baseline.

-

Baseline Correction : Apply a baseline correction algorithm to ensure the baseline is flat and at zero intensity.

-

Referencing : Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm) or the TMS peak to 0 ppm.

-

Integration : Integrate the area under each peak. Set the integration of one of the aromatic proton signals to 1.0. The other aromatic proton should integrate to ~1.0 and the methyl singlet to ~3.0.

Visualization of Experimental Workflow

The following diagram outlines the key stages of the NMR analysis process, from sample preparation to final data interpretation.

References

- 1. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 2. (Cl) Chlorine NMR [chem.ch.huji.ac.il]

- 3. 3-Bromo-2-methylpyridine(38749-79-0) 1H NMR spectrum [chemicalbook.com]

- 4. 3-Pyridyl bromide(626-55-1) 1H NMR spectrum [chemicalbook.com]

- 5. How To [chem.rochester.edu]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. scribd.com [scribd.com]

- 9. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 10. commons.ggc.edu [commons.ggc.edu]

- 11. lsom.uthscsa.edu [lsom.uthscsa.edu]

Mastering the Stability and Storage of 3-Bromo-6-chloro-2-methylpyridine: A Technical Guide for Researchers

Introduction: The Critical Role of a Versatile Intermediate

3-Bromo-6-chloro-2-methylpyridine (CAS No. 132606-40-7) is a pivotal halogenated pyridine derivative that serves as a versatile intermediate in numerous synthetic applications. Its utility spans the development of agrochemicals, pharmaceuticals, and specialized dyes, making a comprehensive understanding of its stability and handling paramount for ensuring the integrity of research and manufacturing outcomes.[1][2] The presence of bromo and chloro substituents on the pyridine ring enhances its reactivity for downstream applications but also introduces specific vulnerabilities that must be managed through precise storage and handling protocols.[1] This guide provides an in-depth analysis of the stability profile of this compound, offering field-proven insights and actionable protocols for its effective management in a laboratory and scale-up setting.

Physicochemical Properties and Intrinsic Stability

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior under various conditions.

| Property | Value | Significance for Stability and Storage |

| Molecular Formula | C₆H₅BrClN | The presence of bromine and chlorine atoms influences the molecule's reactivity and potential degradation pathways. |

| Molecular Weight | 206.47 g/mol | - |

| Appearance | White or colorless to light yellow powder, lump, or clear liquid | A change in color may indicate degradation. |

| Boiling Point | 220.6°C at 760 mmHg | Indicates low volatility at room temperature, but distillation should be conducted under vacuum to prevent thermal degradation. |

| Flash Point | 87.2°C | The compound is a combustible liquid and should be stored away from ignition sources.[1] |

| Purity | Typically >97.0% (GC) | High purity is crucial for consistent reaction outcomes; degradation will lower the purity over time. |

The inherent stability of this compound is generally robust under standard laboratory conditions. However, its stability is contingent on the mitigation of several key environmental factors.

Critical Factors Influencing Stability and Recommended Storage

The long-term stability of this compound is influenced by temperature, light, moisture, and atmospheric oxygen. The following storage recommendations are based on a synthesis of supplier data and general principles for handling halogenated pyridines.

Temperature

While some suppliers suggest storing the compound at room temperature, for long-term storage, it is prudent to maintain a cool and controlled environment.[3][4] Elevated temperatures can accelerate degradation reactions. For routine use, storage in a cool, dry, and well-ventilated place is sufficient.[5] For archival purposes or long-term storage, refrigeration (2-8°C) is recommended to minimize any potential for slow degradation.

Light

Moisture and Air

Hydrolytic degradation is a potential concern for many halogenated compounds. Therefore, this compound should be stored in tightly sealed containers to prevent the ingress of moisture.[1][5] While not explicitly stated to be air-sensitive, storage under an inert atmosphere (e.g., nitrogen or argon) is a recommended precaution, especially for long-term storage or if the material is of high purity for sensitive applications. This will also mitigate the risk of oxidative degradation.

Chemical Incompatibility

To prevent hazardous reactions, this compound should be stored segregated from incompatible materials.

| Incompatible Material | Potential Hazard |

| Strong Oxidizing Agents | Can cause vigorous, potentially exothermic reactions. |

| Strong Acids | May lead to degradation or unwanted reactions. |

| Strong Bases | Can promote nucleophilic substitution or degradation. |

A systematic approach to handling and storage upon receipt of the compound is crucial for maintaining its integrity.

Caption: Workflow for the initial handling and storage of this compound.

Potential Degradation Pathways

While specific degradation studies on this compound are not extensively published, we can infer potential degradation pathways based on the chemical nature of halogenated pyridines. These insights are crucial for developing stability-indicating analytical methods.

Hydrolysis

The chloro and bromo substituents on the pyridine ring are susceptible to nucleophilic substitution by water, especially under non-neutral pH conditions and at elevated temperatures. This could lead to the formation of hydroxypyridine derivatives, such as 3-bromo-6-hydroxy-2-methylpyridine.

Photodegradation

Exposure to UV light can induce the homolytic cleavage of the carbon-halogen bonds, leading to radical-mediated degradation and the formation of various photoproducts. Studies on other pyridine derivatives suggest that the pyridine ring itself can also be aromatized or otherwise transformed under photolytic stress.[6]

Oxidation

The pyridine ring and the methyl group can be susceptible to oxidation, particularly in the presence of strong oxidizing agents or atmospheric oxygen over long periods, potentially forming N-oxides or carboxylic acid derivatives.

The following diagram illustrates a decision tree for assessing the stability of this compound.

Caption: Decision tree for stability assessment of this compound.

Protocols for Stability and Purity Assessment

To ensure the quality of this compound over time, a robust stability testing program should be implemented. The following protocols are based on guidelines from the European Medicines Agency (EMA) and the International Council for Harmonisation (ICH).[7][8]

Protocol for Long-Term Stability Study

Objective: To establish the re-test period or shelf life under recommended storage conditions.

Methodology:

-

Batch Selection: Use at least two different batches of the compound.

-

Storage Conditions: Store the samples at 25°C ± 2°C with 60% ± 5% relative humidity (RH).

-

Container: Use the intended long-term storage container (e.g., amber glass bottle with a tightly sealed cap).

-

Testing Frequency: Test the samples at 0, 3, 6, 9, 12, 18, and 24 months.

-

Analytical Tests:

-

Appearance: Visual inspection for color and physical state changes.

-

Purity: Use a validated stability-indicating GC or HPLC method to determine the purity and detect any degradation products.

-

Identification: Confirm the identity of the compound (e.g., by FT-IR or retention time matching).

-

Protocol for Accelerated Stability Study

Objective: To identify potential degradation pathways and predict the stability profile under stressed conditions.

Methodology:

-

Batch Selection: Use at least two different batches.

-

Storage Conditions: Store the samples at 40°C ± 2°C with 75% ± 5% relative humidity (RH).

-

Container: Same as the long-term study.

-

Testing Frequency: Test the samples at 0, 3, and 6 months.

-

Analytical Tests: Same as the long-term study. A "significant change" is defined as a failure to meet the established specifications. If a significant change occurs, the re-test period should be based on the real-time data from the long-term study.[7][8]

Forced Degradation Study Protocol

Objective: To identify likely degradation products and establish the specificity of the analytical method.

Methodology:

-

Acid Hydrolysis: Treat a solution of the compound with 0.1 M HCl at 60°C for 24-48 hours.

-

Base Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at 60°C for 24-48 hours.

-

Oxidative Degradation: Treat a solution of the compound with 3-30% H₂O₂ at room temperature for 24-48 hours.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for 48 hours.

-

Analysis: Analyze the stressed samples by a suitable method (e.g., HPLC-UV/MS) to identify and quantify the degradation products.

Safe Handling and Disposal

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Spill Management: In case of a spill, use an inert absorbent material to contain it. The collected material should be placed in a sealed container for proper disposal.

-

Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations for hazardous chemical waste. Do not pour down the drain.

Conclusion

This compound is a stable compound when stored and handled correctly. By implementing the recommendations and protocols outlined in this guide, researchers and drug development professionals can ensure the integrity and purity of this critical synthetic intermediate, leading to more reliable and reproducible scientific outcomes. A proactive approach to stability testing and adherence to safe handling practices are the cornerstones of effective chemical management in a regulated and research-oriented environment.

References

- 1. innospk.com [innospk.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound | 132606-40-7 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. edaegypt.gov.eg [edaegypt.gov.eg]

- 6. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ema.europa.eu [ema.europa.eu]

- 8. ema.europa.eu [ema.europa.eu]

The Synthetic Chemist's Compass: A Technical Guide to 3-Bromo-6-chloro-2-methylpyridine as a Versatile Heterocyclic Building Block

Abstract

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of heterocyclic intermediates, 3-Bromo-6-chloro-2-methylpyridine has emerged as a particularly valuable scaffold. Its utility is not merely a consequence of its pyridyl core, but rather the exquisitely differentiated reactivity of its two halogen substituents. This guide provides an in-depth exploration of this compound, moving beyond a simple cataloging of properties to a functional analysis of its synthesis, reactivity, and application. We will dissect the causal factors governing its regioselective functionalization and provide field-proven protocols, offering researchers, scientists, and drug development professionals a comprehensive technical resource for leveraging this powerful synthetic tool.

Introduction: The Strategic Advantage of Orthogonal Halogenation

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials. The pyridine ring, in particular, is a privileged structure in medicinal chemistry. However, the true value of an intermediate lies in its synthetic versatility. This compound (CAS 132606-40-7) exemplifies this principle through its "orthogonal" halogenation. The molecule possesses a bromine atom at the 3-position and a chlorine atom at the 6-position, each offering a distinct handle for chemical modification.[1] This differential reactivity allows for a programmed, sequential approach to synthesis, enabling chemists to build molecular complexity with a high degree of control and predictability. This guide will illuminate how to exploit this feature to its fullest potential.

Physicochemical Properties and Characterization

A thorough understanding of a building block's physical properties is the foundation of its effective use in the laboratory. This compound is typically a yellow liquid or low-melting solid, with characteristics that make it suitable for a variety of common reaction conditions.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 132606-40-7 | [1][2] |

| Molecular Formula | C₆H₅BrClN | [2] |

| Molecular Weight | 206.47 g/mol | [2] |

| Appearance | Yellow liquid or low-melting solid | [1][3] |

| Boiling Point | 220.6 °C at 760 mmHg | [1] |

| Density | 1.624 g/cm³ | [1] |

| Flash Point | 87.2 °C | [1] |

| Purity | Typically ≥97-99% | [3][4] |

| Synonyms | 5-Bromo-2-chloro-6-methylpyridine, 3-Bromo-6-chloro-2-picoline | [1] |

Characterization of this molecule relies on standard spectroscopic methods. A scientist synthesizing or using this compound would look for the following signatures:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group and the two aromatic protons on the pyridine ring. The exact chemical shifts and coupling constants would confirm the substitution pattern.

-

¹³C NMR: The carbon NMR would display six unique signals corresponding to the six carbons of the pyridine ring, providing further structural confirmation.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br) and chlorine (isotopes ³⁵Cl and ³⁷Cl).

Synthesis of the Building Block: A Validated Workflow

The reliable and scalable synthesis of this compound is crucial for its widespread application. A common and effective route begins with the commercially available 2-amino-5-bromo-6-methylpyridine, proceeding through a Sandmeyer-type reaction.[5] This transformation is a classic and robust method for converting an aromatic amine into a halide.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Diazotization

This protocol describes a laboratory-scale synthesis adapted from established procedures.[5] It is designed to be self-validating, with clear steps for reaction, workup, and purification.

Materials:

-

2-Amino-5-bromo-6-methylpyridine

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl)

-

Cuprous Chloride (CuCl)

-

Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Hexane

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add 2-amino-5-bromo-6-methylpyridine (1.0 equiv) and dichloromethane (approx. 12 mL per gram of starting material).

-

Reagent Addition: Add cuprous chloride (approx. 0.05 equiv) to the slurry. Cool the mixture to 0-10 °C using an ice-water bath.

-

Diazotization: In a separate beaker, dissolve sodium nitrite (3.1 equiv) in water. Slowly add this solution to the reaction flask, ensuring the temperature remains below 10 °C. Following the NaNO₂ addition, slowly add concentrated hydrochloric acid (approx. 3.1 equiv).

-

Reaction: Stir the reaction mixture vigorously at 0-10 °C for 30-60 minutes. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases and the aqueous layer is neutral or slightly basic.

-

Extraction: Separate the organic layer. Extract the aqueous layer with two additional portions of dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude residue can be purified by stirring with hexane, which causes the product to crystallize. The solid product is then collected by filtration, washed with cold hexane, and dried to afford pure this compound.[5]

The Core of Versatility: Regioselective Reactivity

The synthetic power of this compound lies in the ability to selectively functionalize either the C3-Br or the C6-Cl position. The choice of reaction conditions dictates the outcome, a concept rooted in fundamental principles of organic chemistry.

Caption: Regioselective functionalization pathways of the title compound.

C-Br Bond Functionalization: The Realm of Cross-Coupling

The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This is a direct consequence of bond dissociation energies (C-Br < C-Cl), which makes the oxidative addition of the C-Br bond to the palladium(0) catalyst the kinetically favored pathway.[6][7] This predictable regioselectivity is the key to using the C3 position for building C-C and C-N bonds.

Table 2: Representative Conditions for Cross-Coupling at the C3-Position

| Reaction Type | Typical Conditions | Causality of Choice | Reference(s) |

| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos, a boronic acid, and a base (e.g., K₂CO₃, K₃PO₄) in a solvent like Dioxane/H₂O or Toluene. | Pd(PPh₃)₄ is a classic, reliable catalyst. More modern catalyst systems like Pd(OAc)₂ with bulky phosphine ligands (e.g., SPhos) can couple more challenging substrates at lower catalyst loadings. The base is crucial for the transmetalation step. | [6][8] |